2-Thiophenecarboxylic acid

Vue d'ensemble

Description

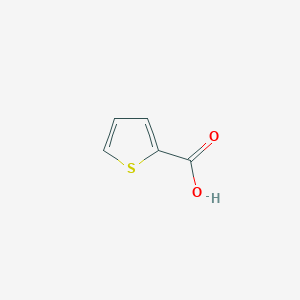

2-Thiophenecarboxylic acid is an organic compound with the molecular formula C5H4O2S. It is one of the two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid . This compound is characterized by a thiophene ring substituted with a carboxyl group at the second position. It appears as a white to light brown crystalline powder and has a melting point of approximately 126-130°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Thiophenecarboxylic acid can be synthesized through various methods. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . Another method includes the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .

Industrial Production Methods: In industrial settings, this compound can be produced by dissolving thiophene in halohydrocarbon and hydrobromic acid, cooling the solution, and then reacting it with pyridine perbromide hydrobromide. The resulting product is further processed through saponification, decarboxylation, and recrystallization to obtain the final compound .

Analyse Des Réactions Chimiques

Deprotonation and Lithiation

T2CA undergoes double deprotonation with strong bases like lithium diisopropylamide (LDA), forming a dianionic species. This reaction produces the 5-lithio derivative , a versatile intermediate for synthesizing 5-substituted thiophene derivatives .

Reaction Scheme:

This intermediate facilitates nucleophilic substitutions, enabling the introduction of electrophiles (e.g., aldehydes, alkyl halides) at the 5-position .

Conversion to Acid Chloride

T2CA reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-thiophenecarbonyl chloride , a key intermediate for amide and ester synthesis .

Conditions:

Applications:

Esterification

T2CA forms esters via acid-catalyzed reactions with alcohols. For example, refluxing with methanol and HCl gas produces methyl 2-thiophenecarboxylate .

Reaction Conditions:

Example Esters:

| Alcohol | Ester Product | Yield (%) |

|---|---|---|

| Methanol | Methyl 2-thiophenecarboxylate | 89 |

| n-Amyl | n-Amyl 2-thiophenecarboxylate | 82 |

Decarboxylation

Under alkaline conditions, T2CA undergoes decarboxylation to form thiophene derivatives. Heating with NaOH at 120°C removes CO₂, yielding thiophene .

Reaction:

Halogenation

T2CA participates in electrophilic halogenation. Bromination with pyridinium perbromide yields 5-bromo-2-thiophenecarboxylic acid , while chlorination with Cl₂ at 500°C produces 3,4,5-trichloro-2-thiophenecarbonyl chloride .

Key Data:

-

Bromination:

-

Chlorination:

Ullmann Coupling

Copper(I) 2-thiophenecarboxylate catalyzes cross-coupling of aryl halides, forming biaryl compounds .

Example:

Grignard Reactions

The 5-lithio derivative reacts with Grignard reagents (e.g., RMgX) to introduce alkyl/aryl groups at the 5-position .

Oxidation and Reduction

-

Oxidation: T2CA is stable under mild oxidative conditions but decomposes with strong oxidants (e.g., KMnO₄) .

-

Reduction: Catalytic hydrogenation (H₂/Pd) reduces the thiophene ring to a tetrahydrothiophene derivative, though this is rarely utilized .

Salt Formation

T2CA forms salts with alkali metals (e.g., Na⁺, Li⁺), which are water-soluble and used in pharmaceuticals (e.g., mucolytics) .

Example:

Applications De Recherche Scientifique

Medicinal Chemistry

Recent studies have highlighted the potential of 2-thiophenecarboxylic acid derivatives as inhibitors of the Hepatitis C virus (HCV). Research indicates that these compounds can inhibit the NS5B polymerase, crucial for viral replication. For instance, a study demonstrated that certain sulfonamide derivatives of thiophene-2-carboxylic acid exhibited potent antiviral activity against HCV subgenomic RNA replication in vitro .

Agrochemicals

The compound has been utilized in the development of novel insecticides. Dow AgroSciences has explored halogenated derivatives of this compound to create insecticides targeting pests such as aphids and whiteflies. These compounds show low toxicity to mammals while effectively controlling pest populations in agricultural settings .

Case Study 1: HCV Inhibitors

A study published in Bioorganic & Medicinal Chemistry Letters reported the discovery of a new class of HCV NS5B polymerase inhibitors derived from thiophene-2-carboxylic acid. The structure-activity relationship (SAR) studies revealed several potent inhibitors that could lead to new antiviral therapies .

Case Study 2: Insecticide Development

In a series of experiments aimed at synthesizing halogenated thiophene derivatives, researchers successfully developed intermediates that could be converted into effective insecticides. The synthesis involved multiple steps including bromination and carbonylation, demonstrating the versatility of this compound as a building block for agrochemical applications .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | HCV NS5B Polymerase Inhibitors | Potent antiviral activity against HCV subgenomic RNA |

| Agrochemicals | Development of insecticides | Effective against aphids and whiteflies with low mammalian toxicity |

| Organic Synthesis | Building block for various chemical syntheses | Useful in coupling reactions and olefinations |

Mécanisme D'action

The mechanism of action of 2-thiophenecarboxylic acid depends on its specific application. For instance, in the synthesis of suprofen, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. In coupling reactions, it serves as a substrate that facilitates the formation of biaryl compounds through catalytic processes .

Comparaison Avec Des Composés Similaires

2-Thiophenecarboxylic acid can be compared with other similar compounds such as:

Thiophene-3-carboxylic acid: Similar in structure but with the carboxyl group at the third position.

Thiophene-2,5-dicarboxylic acid: Contains two carboxyl groups at the second and fifth positions.

2-Thiophenemethanol: A reduced form with a hydroxymethyl group at the second position.

The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Activité Biologique

2-Thiophenecarboxylic acid, also known as thiophene-2-carboxylic acid, is an organic compound with the formula CHOS. It has garnered attention in various fields of biological research due to its diverse biological activities, particularly in plant growth inhibition and potential therapeutic applications.

- Molecular Weight : 128.149 g/mol

- CAS Number : 527-72-0

- IUPAC Name : Thiophene-2-carboxylic acid

Phytotoxicity and Growth Inhibition

Research indicates that this compound exhibits significant phytotoxic effects. A study demonstrated its ability to inhibit root growth in several plant species, including Lactuca sativa and Echinochloa utilis, at concentrations as low as 5.0 x 10 M. The compound showed varying degrees of inhibitory activity across different plant species, suggesting a broad-spectrum phytotoxic potential .

Table 1: Phytotoxic Effects of this compound

| Plant Species | Inhibition Concentration (M) | Observed Effect |

|---|---|---|

| Lactuca sativa | 5.0 x 10 | Strong root growth inhibition |

| Echinochloa utilis | 5.0 x 10 | Significant root growth reduction |

| Sesamum indicum | Various | Moderate seed germination inhibition |

Therapeutic Potential

This compound is also noteworthy for its role in medicinal chemistry. It serves as a precursor for the synthesis of Raltitrexed, a drug used in cancer therapy. Raltitrexed is a thymidylate synthase inhibitor that interferes with DNA synthesis, making it effective against colorectal carcinoma and other cancers . Clinical studies have indicated that Raltitrexed may offer advantages over traditional chemotherapeutics like fluorouracil, particularly in terms of reduced side effects .

Case Study: Raltitrexed Efficacy

A clinical trial involving patients with metastatic colorectal cancer showed that Raltitrexed treatment resulted in comparable efficacy to fluorouracil while exhibiting a more favorable side effect profile. Patients reported fewer incidences of gastrointestinal distress and hematological toxicity, which are common with conventional therapies .

Antiviral Activity

Recent investigations have identified derivatives of thiophene-2-carboxylic acids as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase. These compounds demonstrated significant antiviral activity by inhibiting HCV subgenomic RNA replication in laboratory settings . This finding opens avenues for developing new antiviral agents targeting HCV.

Anti-Tuberculosis Studies

Another area of interest is the synthesis of this compound hydrazide derivatives, which have shown potential anti-tuberculosis activity. Studies indicated that these derivatives could enhance the efficacy of established anti-TB drugs when used in combination therapies, potentially addressing drug resistance issues .

Table 2: Summary of Biological Activities

| Activity Type | Compound/Derivative | Observed Effect |

|---|---|---|

| Phytotoxicity | This compound | Inhibits growth in multiple plants |

| Antiviral | Thiophene-2-carboxylic acid derivatives | Inhibits HCV NS5B polymerase |

| Anti-cancer | Raltitrexed (derived from I) | Effective against colorectal cancer |

| Anti-tuberculosis | Hydrazide derivatives | Enhanced efficacy against TB |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Thiophenecarboxylic acid in laboratory settings?

Synthesis of this compound can be achieved via carboxylation of thiophene derivatives or oxidation of 2-thiophenemethanol. Patents and studies highlight environmentally friendly approaches, such as carbonate-promoted direct carboxylation under controlled CO₂ pressure, which avoids hazardous reagents . For small-scale laboratory synthesis, catalytic oxidation using potassium permanganate in acidic media is commonly employed. Post-synthesis, recrystallization from hot water or ethanol is recommended to achieve high purity (>99%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage: Store in a cool, dry place (20–25°C) in tightly sealed containers. Avoid exposure to moisture and incompatible materials (strong acids, bases, or oxidizers) to prevent decomposition into CO, CO₂, and sulfur oxides .

- Handling: Use mechanical ventilation (e.g., fume hoods) to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. Conduct regular glove integrity checks due to the compound’s irritant properties .

- Containment: Sweep spills with non-sparking tools and dispose in chemical waste containers .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

- FT-IR: Confirm the carboxylic acid group via O–H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- NMR: ¹H NMR (DMSO-d₆) shows characteristic thiophene ring protons at δ 7.6–7.8 ppm and carboxylic proton at δ 12–13 ppm .

- HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity analysis. Adjust mobile phase pH to 2.5 (e.g., 0.1% H₃PO₄ in acetonitrile/water) to improve peak resolution .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction parameters for this compound synthesis?

RSM, particularly Box-Behnken design, is effective for optimizing carboxylation reactions. Key steps:

Parameter Selection: Identify variables (e.g., temperature, CO₂ pressure, catalyst concentration) .

Experimental Design: Conduct a 3-level factorial design to map interactions between variables.

Model Validation: Use ANOVA to assess significance (p < 0.05) and adjust parameters iteratively.

Case Study: A 2022 study achieved 85% yield by optimizing temperature (120°C) and pressure (3 atm CO₂) .

Q. What strategies resolve contradictions in thermal stability data for this compound across solvent systems?

Discrepancies in thermal stability (e.g., decomposition onset at 150°C vs. 170°C) may arise from solvent polarity or trace impurities. Methodological approaches:

- Controlled Replicates: Conduct thermogravimetric analysis (TGA) in anhydrous DMSO, DMF, and water to isolate solvent effects.

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., sulfonic acid derivatives) that accelerate decomposition .

- Cross-Validation: Compare results with independent studies (e.g., Ribeiro da Silva et al., 2008) using standardized protocols .

Q. What computational approaches predict thermodynamic properties of this compound derivatives?

- Group-Additivity Methods: Estimate enthalpy of formation (ΔHf) and heat capacity (Cp) by summing contributions from functional groups (e.g., –COOH, thiophene ring) .

- DFT Calculations: Optimize geometries at B3LYP/6-311+G(d,p) level to compute Gibbs free energy and reaction pathways for derivatives (e.g., 5-methyl-2-thiophenecarboxylic acid) .

- Validation: Compare predicted vs. experimental values (e.g., ΔHf = −320 kJ/mol) from combustion calorimetry .

Propriétés

IUPAC Name |

thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERYCTSHXKAMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25112-68-9 (hydrochloride salt) | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060177 | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0078 [mmHg] | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-72-0 | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FD00JX53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.